molecular formula C10H13NO2 B14255965 N-(3-Methoxybenzyl)acetamide CAS No. 174688-81-4

N-(3-Methoxybenzyl)acetamide

Cat. No.: B14255965
CAS No.: 174688-81-4
M. Wt: 179.22 g/mol
InChI Key: QISBKEXGALSAAL-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . It is also known by other names such as N-Acetyl-(3-methoxyphenyl)methanamine . This compound is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methoxybenzyl)acetamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with acetic anhydride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methoxybenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)acetamide: Similar structure but with the methoxy group at the para position.

    N-(2-Methoxybenzyl)acetamide: Similar structure but with the methoxy group at the ortho position.

    N-Benzylacetamide: Lacks the methoxy group, making it less polar.

Uniqueness

N-(3-Methoxybenzyl)acetamide is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This structural feature can affect its solubility, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

CAS No.

174688-81-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-9-4-3-5-10(6-9)13-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

QISBKEXGALSAAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)OC

Origin of Product

United States

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